molecular formula C15H32Cl3N3 B1486044 1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride CAS No. 2203070-63-5

1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride

Cat. No. B1486044
CAS RN: 2203070-63-5
M. Wt: 360.8 g/mol
InChI Key: REHJGKUPQJPWCX-UHFFFAOYSA-N
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Description

The compound “1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . The IUPAC name for a similar compound is (1R,5S)-8-methyl-8-azabicyclo [3.2.1]octan-3-yl 2-phenylbutanoate hydrochloride .


Chemical Reactions Analysis

The stereochemical control in the synthesis of this compound is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 8-Methyl-8-azabicyclo [3.2.1]oct-3-yl-, is a colorless to white to yellow liquid or semi-solid or solid . The molecular weight of a similar compound is 323.86 .

Safety and Hazards

The safety information available for a similar compound, 8-Methyl-8-azabicyclo [3.2.1]oct-3-yl-, indicates that it is an irritant .

Future Directions

Research is ongoing into the synthesis and applications of compounds with the 8-azabicyclo[3.2.1]octane scaffold. This research is directed towards the preparation of this basic structure in a stereoselective manner .

properties

IUPAC Name

1-methyl-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3.3ClH/c1-17-7-5-13(6-8-17)16-11-12-9-14-3-4-15(10-12)18(14)2;;;/h12-16H,3-11H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHJGKUPQJPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2CC3CCC(C2)N3C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride
Reactant of Route 2
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1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride
Reactant of Route 3
1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride
Reactant of Route 4
1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride
Reactant of Route 5
1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride

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